molecular formula C17H19ClN4O B5309230 N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B5309230
M. Wt: 330.8 g/mol
InChI Key: HUBOTGXFFDUOMT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridin-2-yl group and a carboxamide group, along with a 5-chloro-2-methylphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-13-5-6-14(18)12-15(13)20-17(23)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOTGXFFDUOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Pyridin-2-yl Group: The piperazine core is then reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, to introduce the pyridin-2-yl group.

    Introduction of the Carboxamide Group: The resulting intermediate is then treated with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

    Substitution with 5-chloro-2-methylphenyl Group: Finally, the compound is subjected to a nucleophilic substitution reaction with 5-chloro-2-methylphenylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 5-chloro-2-methylbenzoic acid or 5-chloro-2-methylbenzyl alcohol.

    Reduction: Formation of N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(5-chloro-2-methylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide
  • N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperidine-1-carboxamide

Uniqueness

N-(5-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the specific substitution pattern on the piperazine ring and the presence of the 5-chloro-2-methylphenyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

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